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molecular formula C10H10O5 B8564375 methyl 4-acetyloxy-2-hydroxybenzoate

methyl 4-acetyloxy-2-hydroxybenzoate

Cat. No. B8564375
M. Wt: 210.18 g/mol
InChI Key: JHRDMZGPWYFOFH-UHFFFAOYSA-N
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Patent
US07906548B2

Procedure details

2,4-Dihydroxy-benzoic acid methyl ester (11.76 g, 70 mmol) was dissolved in Et2O (175 mL). Then Et3N (10.78 mL, 77 mmol), Ac2O (7.28 mL, 77 mmol), and DMAP (catalytic amount) were added. The reaction solution was then stirred for one hour at room temperature. Then the reaction solution was concentrated by rotary evaporation and the resulting residue was purified with a silica gel column and dichloromethane as eluent. Obtained 3.44 g 4-Acetoxy-2-hydroxy-benzoic acid methyl ester in 23% yield.
Quantity
11.76 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
10.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[OH:11].CCN(CC)CC.[CH3:20][C:21](OC(C)=O)=[O:22]>CCOCC.CN(C1C=CN=CC=1)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([O:10][C:21](=[O:22])[CH3:20])=[CH:6][C:5]=1[OH:11]

Inputs

Step One
Name
Quantity
11.76 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)O)O)=O
Name
Quantity
175 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10.78 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
7.28 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was then stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction solution was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified with a silica gel column and dichloromethane as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)OC(C)=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.44 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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